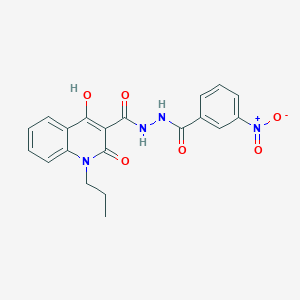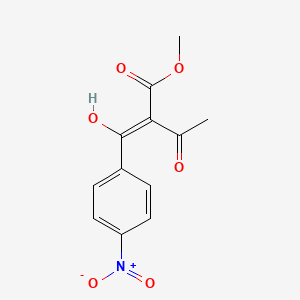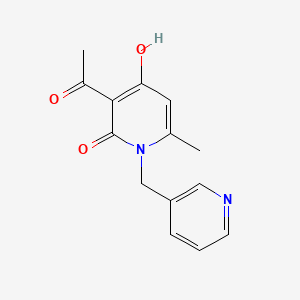
1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those of Parkinson's disease. However, MPTP has also been used as a tool in the study of Parkinson's disease and other neurological disorders.
Mecanismo De Acción
1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol is converted into a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol depend on the dose and duration of exposure. At low doses, 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol can cause mild motor deficits and changes in dopamine metabolism. At higher doses, 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol can cause severe motor deficits, loss of dopaminergic neurons, and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol in lab experiments is its ability to selectively destroy dopaminergic neurons, which makes it an ideal tool for studying Parkinson's disease. However, 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol also has some limitations. For example, the toxicity of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol can vary depending on the species and strain of the animal used in the experiment. In addition, the effects of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol can be influenced by other factors such as age, sex, and diet.
Direcciones Futuras
There are several future directions for research on 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms underlying 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol toxicity. Another area of research is the use of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol as a tool to study other neurological disorders such as Alzheimer's disease and Huntington's disease. Finally, there is a need for further research on the factors that influence the toxicity of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol, including the species and strain of the animal used in the experiment, as well as age, sex, and diet.
Métodos De Síntesis
The synthesis of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol involves the condensation of 2-thiophenecarboxaldehyde with piperidine followed by the addition of methyl iodide. The resulting product is then treated with sodium hydroxide to yield 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol. The synthesis of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol has been widely used in scientific research to study Parkinson's disease and other neurological disorders. 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those of Parkinson's disease. This makes 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol an ideal tool for studying the mechanisms underlying Parkinson's disease and for developing new treatments for the disease.
Propiedades
IUPAC Name |
(3E,5E)-1-methyl-3,5-bis(thiophen-2-ylmethylidene)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS2/c1-17-10-12(8-14-4-2-6-19-14)16(18)13(11-17)9-15-5-3-7-20-15/h2-9,16,18H,10-11H2,1H3/b12-8+,13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAIPRMTUHGUHJ-QHKWOANTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC=CS2)C(C(=CC3=CC=CS3)C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=CC=CS2)/C(/C(=C/C3=CC=CS3)/C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E,5E)-1-methyl-3,5-bis(2-thienylmethylene)piperidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914365.png)



![ethyl 2-cyano-3-hydroxy-3-(4-{[4-(4-methyl-1-piperidinyl)-3-nitrobenzoyl]amino}phenyl)acrylate](/img/structure/B5914385.png)
![4,6-dibromo-12-(1-hydroxyethylidene)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B5914388.png)

![[1-[1-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)vinyl]-2(1H)-pyridinylidene]malononitrile](/img/structure/B5914402.png)

![7-ethyl-4-hydroxy-8-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914418.png)